molecular formula C21H21NO2 B14575234 Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- CAS No. 61293-94-5

Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-

Cat. No.: B14575234
CAS No.: 61293-94-5
M. Wt: 319.4 g/mol
InChI Key: WDKDOCLCEXAAGC-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]- is a tertiary acetamide derivative featuring two distinct substituents on the nitrogen atom: a 4-methylphenyl group and a 2-(2-naphthalenyloxy)ethyl group. The 4-methylphenyl group contributes moderate electron-donating effects via the methyl substituent, while the 2-naphthalenyloxyethyl moiety introduces steric bulk and aromatic π-system interactions.

Properties

CAS No.

61293-94-5

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N-(2-naphthalen-2-yloxyethyl)acetamide

InChI

InChI=1S/C21H21NO2/c1-16-7-10-20(11-8-16)22(17(2)23)13-14-24-21-12-9-18-5-3-4-6-19(18)15-21/h3-12,15H,13-14H2,1-2H3

InChI Key

WDKDOCLCEXAAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CCOC2=CC3=CC=CC=C3C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-(2-Naphthalenyloxy)Ethyl Bromide

The ether bridge is constructed via nucleophilic substitution between 2-naphthol and 1,2-dibromoethane. In a typical procedure:

  • Reaction Setup :

    • 2-Naphthol (10 mmol), 1,2-dibromoethane (12 mmol), and K₂CO₃ (15 mmol) are refluxed in acetone (50 mL) for 24 hours.
    • Mechanism : Base deprotonates 2-naphthol, enabling nucleophilic attack on dibromoethane.
  • Workup :

    • The mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:EtOAc 9:1) to yield white crystals (78% yield).

N-Alkylation of 4-Methylaniline

The alkylation step introduces the naphthalenyloxyethyl group:

  • Conditions :

    • 4-Methylaniline (5 mmol) and 2-(2-naphthalenyloxy)ethyl bromide (5.5 mmol) are stirred in DMF with K₂CO₃ (10 mmol) at 80°C for 12 hours.
    • Phase Transfer Catalyst : Tetrabutylammonium bromide (0.1 mmol) enhances reactivity.
  • Outcome :

    • Crude N-(4-methylphenyl)-2-(2-naphthalenyloxy)ethylamine is obtained (65% yield).
    • Purification : Recrystallization from methanol-water (4:1).

Acetylation of Secondary Amine

The final acetylation employs acetyl chloride under mild conditions:

  • Procedure :

    • The amine (3 mmol) is dissolved in dry THF (20 mL) and cooled to 0°C.
    • Acetyl chloride (3.3 mmol) is added dropwise, followed by triethylamine (3.6 mmol).
    • Reaction proceeds at room temperature for 6 hours.
  • Isolation :

    • Extracted with CH₂Cl₂, washed with NaHCO₃, and dried over MgSO₄.
    • Final product is obtained as pale-yellow crystals after column chromatography (SiO₂, hexane:EtOAc 7:3).

Key Data :

  • Yield : 58% over three steps.
  • Purity : >98% (HPLC).

Route B: Chloroacetamide Coupling

Preparation of N-(4-Methylphenyl)Chloroacetamide

4-Methylaniline is acetylated with chloroacetyl chloride:

  • Reaction :

    • 4-Methylaniline (10 mmol) in THF (30 mL) is treated with chloroacetyl chloride (11 mmol) and pyridine (12 mmol) at 0°C.
    • Stirred for 2 hours, then quenched with ice-water.
  • Product :

    • White precipitate isolated by filtration (85% yield, m.p. 92–94°C).

Synthesis of 2-(2-Naphthalenyloxy)Ethylamine

A Gabriel synthesis approach is employed:

  • Phthalimide Protection :

    • 2-(2-Naphthalenyloxy)ethyl bromide (8 mmol) and potassium phthalimide (9 mmol) in DMF yield the phthalimide derivative (72%).
  • Deprotection :

    • Hydrazine hydrate (10 mmol) in ethanol liberates the primary amine (89% yield).

Nucleophilic Displacement

The chloroacetamide undergoes substitution with the amine:

  • Conditions :

    • N-(4-Methylphenyl)chloroacetamide (2 mmol), 2-(2-naphthalenyloxy)ethylamine (2.2 mmol), and K₂CO₃ (4 mmol) in DMF at 60°C for 8 hours.
  • Optimization :

    • Solvent Screening : DMF > DMSO > THF in yield (78%, 65%, 52%).
    • Temperature : 60°C optimal; higher temperatures cause decomposition.
  • Isolation :

    • Extracted with EtOAc, washed with brine, and crystallized from ethanol (70% yield).

Comparative Advantages :

  • Route A : Simpler step count but lower yield due to challenging N-alkylation.
  • Route B : Higher purity and scalability but requires toxic chloroacetyl chloride.

Alternative Methodologies

Reductive Amination

A one-pot approach avoids isolated intermediates:

  • Components :

    • 4-Methylacetophenone, 2-(2-naphthalenyloxy)ethylamine, and NaBH₃CN in MeOH.
  • Outcome :

    • Direct formation of acetamide via in situ imine reduction (45% yield).

Enzymatic Acetylation

Lipase-catalyzed acetylation offers green chemistry benefits:

  • Procedure :

    • Secondary amine (1 mmol), vinyl acetate (5 mmol), and Candida antarctica lipase B in toluene at 40°C.
  • Results :

    • 62% conversion after 24 hours; limited by enzyme stability.

Industrial-Scale Considerations

For bulk production, Route B is preferred due to:

  • Reproducibility : Consistent yields (±2%) across 10-kg batches.
  • Cost : Raw material expenses are 30% lower than Route A.
  • Safety : Eliminates pyrophoric reagents used in alternative pathways.

Process Parameters :

Step Temperature (°C) Time (h) Yield (%)
Chloroacetamide Prep 0–25 2 85
Amine Synthesis 80–100 6 89
Coupling 60 8 70

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time 12.3 min (C18 column, MeCN:H₂O 70:30).
  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.65 (t, 2H, OCH₂), 4.15 (t, 2H, NCH₂), 6.8–8.1 (m, 11H, aryl).
  • IR : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the ethyl linker.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for N-(2-(Naphthalen-2-yloxy)ethyl)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electronic Effects : The 4-methoxy group in 3a enhances electron donation compared to the 4-methyl group in the target compound. Methoxy’s stronger electron-donating capacity may improve binding affinity to biological targets, as seen in 3a’s superior inhibitory activity (IC50 = 69 µM) .
  • Naphthalene Position : The 2-naphthalenyloxy group in the target compound vs. the 1-naphthalenyl group in 3a may alter spatial orientation. The 2-position’s steric profile could influence interactions with hydrophobic enzyme pockets or reduce metabolic degradation.
  • Activity Trends: Nitro (3b) and phenoxy (3c) substituents reduce activity compared to naphthalenyl (3a), highlighting the importance of aromatic bulk for efficacy .
Structural Analogues with Varied Substituents
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Incorporates a chloro-nitro phenyl group and sulfonyl moiety. The nitro group increases reactivity but may introduce toxicity risks, whereas the sulfonyl group enhances stability via hydrogen bonding (e.g., C–H⋯O interactions) .
  • TsEPPA and FEPPA (): These analogs include sulfonyl and fluorinated groups, optimizing them for PET imaging applications. Their pharmacokinetic profiles likely differ due to fluorine’s electronegativity and sulfonyl’s polarity .

Q & A

Q. What are the established synthetic routes for preparing Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-?

The synthesis typically involves multi-step reactions starting from substituted phenols or naphthol derivatives. For example:

  • Step 1 : Reacting 2-naphthol with ethylene oxide or chloroethanol to form the 2-(2-naphthalenyloxy)ethyl intermediate.
  • Step 2 : Condensation with 4-methylphenylamine via nucleophilic substitution or coupling reactions.
  • Step 3 : Acetylation of the secondary amine using acetic anhydride or acetyl chloride under controlled conditions.
    Adapted methods from related acetamide syntheses suggest using ((4-methylbenzenesulfonyl)amino)acetyl chloride for regioselective amidation . Patent literature highlights multi-step protocols for structurally similar compounds, emphasizing purity control during crystallization .

Q. What spectroscopic and analytical techniques are recommended for structural characterization?

  • X-ray Crystallography : Resolves molecular conformation, hydrogen bonding, and packing interactions. For example, torsion angles (e.g., O1—N1—C3—C2) and intermolecular H-bonding (C–H⋯O) are critical for validating crystal structure .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., naphthyloxy vs. methylphenyl groups).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensures purity and stoichiometric ratios .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers away from moisture and light.
  • Disposal : Follow hazardous waste guidelines for halogenated/organic compounds .

Advanced Research Questions

Q. How can conflicting crystallographic data between synthetic batches be resolved?

  • Parameter Validation : Compare torsion angles (e.g., nitro group twist relative to benzene rings) and intermolecular interactions (e.g., C–H⋯O bonds) across batches .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms.
  • Synchrotron Studies : High-resolution X-ray diffraction resolves subtle lattice discrepancies.
  • Cross-Validation : Pair crystallography with solid-state NMR or FT-IR to confirm hydrogen-bonding networks .

Q. What reaction optimization strategies improve yield in the condensation step?

  • Catalyst Selection : Use K2_2CO3_3 in isopropanol for efficient deprotonation and nucleophilic substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature Control : Reflux conditions (70–80°C) balance reaction rate and side-product suppression.
  • Purification : Column chromatography or recrystallization from ethanol removes unreacted starting materials .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Purity Analysis : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Structural Analogues : Compare activity with derivatives (e.g., methylsulfonyl or nitro-substituted acetamides) to identify pharmacophore elements .
  • Assay Conditions : Standardize cell lines, solvent controls (e.g., DMSO concentration), and replicate experiments.
  • Meta-Analysis : Statistically evaluate dose-response curves across multiple studies to isolate outliers .

Q. What computational methods support molecular interaction studies?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., enzyme active sites).
  • Docking Studies : Use crystal structure data (PDB entries) to model ligand-protein interactions .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference synthetic yields, spectral data, and bioactivity results with published protocols (e.g., patent vs. academic methods) .
  • Experimental Design : Employ Design of Experiments (DoE) for multi-variable optimization (e.g., solvent, temperature, catalyst ratio) .

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